Cas no 1256795-27-3 (2-Methylpyridine-3-carbothioamide)
2-Methylpyridine-3-carbothioamide Chemical and Physical Properties
Names and Identifiers
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- 2-Methylpyridine-3-carbothioamide
- CID 82452052
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- Inchi: 1S/C7H8N2S/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10)
- InChI Key: JNXSPLMGQJFJCG-UHFFFAOYSA-N
- SMILES: S=C(C1C([H])=C([H])C([H])=NC=1C([H])([H])[H])N([H])[H]
Computed Properties
- Exact Mass: 152.040819g/mol
- Monoisotopic Mass: 152.040819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71
- Molecular Weight: 152.22g/mol
- XLogP3: 0.7
2-Methylpyridine-3-carbothioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1870738-0.05g |
2-methylpyridine-3-carbothioamide |
1256795-27-3 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1870738-0.1g |
2-methylpyridine-3-carbothioamide |
1256795-27-3 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1870738-0.25g |
2-methylpyridine-3-carbothioamide |
1256795-27-3 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1870738-0.5g |
2-methylpyridine-3-carbothioamide |
1256795-27-3 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1870738-1g |
2-methylpyridine-3-carbothioamide |
1256795-27-3 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1870738-2.5g |
2-methylpyridine-3-carbothioamide |
1256795-27-3 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1870738-5g |
2-methylpyridine-3-carbothioamide |
1256795-27-3 | 5g |
$2235.0 | 2023-09-18 | ||
| Enamine | EN300-1870738-10g |
2-methylpyridine-3-carbothioamide |
1256795-27-3 | 10g |
$3315.0 | 2023-09-18 | ||
| Enamine | EN300-1870738-1.0g |
2-methylpyridine-3-carbothioamide |
1256795-27-3 | 1g |
$0.0 | 2023-06-07 |
2-Methylpyridine-3-carbothioamide Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2-Methylpyridine-3-carbothioamide
Recent Advances in the Study of 2-Methylpyridine-3-carbothioamide (CAS: 1256795-27-3)
2-Methylpyridine-3-carbothioamide (CAS: 1256795-27-3) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by a pyridine ring with methyl and carbothioamide substituents, has been the subject of various studies exploring its pharmacological properties, synthetic routes, and biological activities. The unique structural features of 2-Methylpyridine-3-carbothioamide make it a promising scaffold for the development of novel therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of 2-Methylpyridine-3-carbothioamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory effects against Mycobacterium tuberculosis, the causative agent of tuberculosis. The study revealed that 2-Methylpyridine-3-carbothioamide targets the enzyme InhA, a key component in the mycobacterial fatty acid biosynthesis pathway, thereby disrupting bacterial cell wall formation. These findings suggest that this compound could serve as a lead molecule for the development of new anti-tuberculosis drugs, especially in the context of rising drug-resistant strains.
In addition to its anti-mycobacterial properties, 2-Methylpyridine-3-carbothioamide has shown promising anticancer activity. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies indicated that these derivatives induce apoptosis through the activation of caspase-3 and -9, as well as the inhibition of key survival pathways such as PI3K/AKT. The researchers also noted that the carbothioamide moiety plays a crucial role in enhancing the compound's binding affinity to molecular targets, highlighting the importance of this functional group in drug design.
The synthetic accessibility of 2-Methylpyridine-3-carbothioamide has also been a subject of recent investigations. A novel, high-yield synthesis route was reported in Tetrahedron Letters (2023), which employs a one-pot reaction of 2-methylnicotinonitrile with hydrogen sulfide in the presence of a palladium catalyst. This method offers significant advantages over traditional approaches, including shorter reaction times, higher purity of the final product, and reduced environmental impact due to the use of greener reagents. The development of such efficient synthetic protocols is crucial for facilitating further pharmacological studies and potential scale-up for clinical applications.
Despite these promising developments, challenges remain in the optimization of 2-Methylpyridine-3-carbothioamide for therapeutic use. Current research efforts are directed toward improving the compound's pharmacokinetic properties, particularly its metabolic stability and oral bioavailability. Structure-activity relationship (SAR) studies are ongoing to identify modifications that could enhance efficacy while minimizing potential off-target effects. Furthermore, computational modeling approaches are being employed to predict potential drug-drug interactions and optimize the compound's safety profile.
In conclusion, 2-Methylpyridine-3-carbothioamide (CAS: 1256795-27-3) represents a versatile scaffold with significant potential in drug discovery. Recent studies have shed light on its diverse biological activities, synthetic accessibility, and mechanism of action, positioning it as a promising candidate for the development of new therapeutic agents. As research in this area continues to advance, we anticipate further breakthroughs that will bridge the gap between bench discoveries and clinical applications, ultimately contributing to the treatment of challenging diseases such as tuberculosis and cancer.
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